molecular formula C9H10BrNO B8493427 2-Bromo-6-cyclopropylmethoxy-pyridine

2-Bromo-6-cyclopropylmethoxy-pyridine

Cat. No.: B8493427
M. Wt: 228.09 g/mol
InChI Key: GDGDRHMJIWOWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-cyclopropylmethoxy-pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the cyclopropylmethoxy group may modulate steric and electronic properties for targeted reactivity .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-6-(cyclopropylmethoxy)pyridine

InChI

InChI=1S/C9H10BrNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2

InChI Key

GDGDRHMJIWOWRA-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Bromo-6-cyclopropylmethoxy-pyridine with analogs from the evidence:

Compound Name Substituents (Position) Molecular Formula Key Features Applications/Reactivity
This compound Br (2), -OCH₂C₃H₅ (6) C₉H₁₀BrNO High steric hindrance; strained cyclopropane enhances lipophilicity Cross-coupling reactions, drug intermediates
2-Bromo-3-methylpyridine Br (2), -CH₃ (3) C₆H₆BrN Lower steric bulk; methyl group enhances electron density at adjacent sites Agrochemical intermediates
4-Bromo-2-methoxy-6-methylpyridine Br (4), -OCH₃ (2), -CH₃ (6) C₈H₁₀BrNO Methoxy group improves solubility; methyl stabilizes ring conformation Ligand synthesis, catalysis
2-Benzyloxy-5-bromo-6-methylpyridine Br (5), -OCH₂C₆H₅ (2), -CH₃ (6) C₁₄H₁₃BrNO Benzyloxy group increases aromaticity and bulk; prone to deprotection Protected intermediates in organic synthesis
2-Bromo-6-(piperidin-1-yl)pyridine Br (2), -NC₅H₁₀ (6) C₁₀H₁₂BrN₂ Piperidine introduces basicity; facilitates metal coordination Catalytic coupling reactions

Reactivity and Stability

  • Electrophilic Substitution : The bromine atom in this compound is meta-directing, but the electron-withdrawing cyclopropylmethoxy group may alter regioselectivity compared to methoxy or methyl analogs .
  • Steric Effects : The cyclopropylmethoxy group creates significant steric hindrance, reducing reactivity in SNAr (nucleophilic aromatic substitution) compared to 2-Bromo-3-methylpyridine, which has a smaller methyl group .
  • Thermal Stability: Cyclopropane’s ring strain may lower thermal stability relative to non-cyclic substituents (e.g., benzyloxy in ).

Research Findings and Limitations

  • Cross-Coupling Efficiency : Piperidine-substituted analogs (e.g., 2-Bromo-6-(piperidin-1-yl)pyridine ) show higher yields in Buchwald-Hartwig aminations than benzyloxy derivatives, suggesting that this compound may require optimized catalytic systems.
  • Solubility : Methoxy groups (e.g., in ) enhance aqueous solubility compared to cyclopropylmethoxy, which is more lipophilic—critical for drug bioavailability.

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